molecular formula C17H15NOS B2516922 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 338416-56-1

1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde

Cat. No.: B2516922
CAS No.: 338416-56-1
M. Wt: 281.37
InChI Key: UEQWWHWKGOGHIM-UHFFFAOYSA-N
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Description

1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This particular compound features a unique structure with a methyl group at the 1-position, a 3-methylphenylsulfanyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

    Indole Core Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Aldehyde Introduction: The aldehyde group at the 3-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxylic acid.

    Reduction: 1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the indole ring allows it to bind to multiple receptors with high affinity, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carbaldehyde: Lacks the 3-methylphenylsulfanyl group, resulting in different chemical properties and reactivity.

    2-[(3-Methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde: Similar structure but without the methyl group at the 1-position, affecting its steric and electronic properties.

    1-Methyl-2-phenylsulfanyl-1H-indole-3-carbaldehyde:

Uniqueness

1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-methyl-2-(3-methylphenyl)sulfanylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQWWHWKGOGHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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